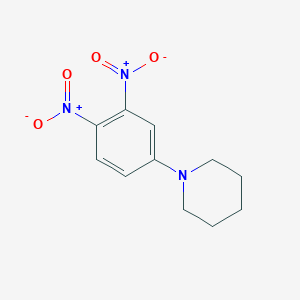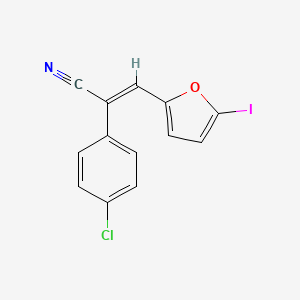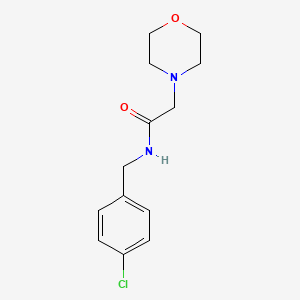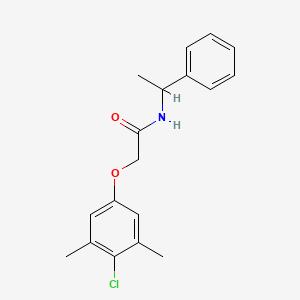
1-(3,4-dinitrophenyl)piperidine
Overview
Description
1-(3,4-dinitrophenyl)piperidine is a useful research compound. Its molecular formula is C11H13N3O4 and its molecular weight is 251.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.09060590 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gastric Antisecretory Agents
- 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, related to 1-(3,4-dinitrophenyl)piperidine, have been explored as potent gastric antisecretory agents. These compounds, such as fenoctimine, show promise in the treatment of peptic ulcer disease without anticholinergic activity (Scott et al., 1983).
Chromatography and Chemical Analysis
- This compound derivatives have been used in chromatographic techniques. For instance, paper chromatography of dinitrophenyl (DNP) derivatives of amines, including piperidine, has been applied for analytical purposes, demonstrating the compound's utility in chemical analysis (Asatoor, 1960).
Polymer and Materials Science
- Piperidine derivatives are involved in the synthesis of ionic polymers and oligomers with expanded π-conjugation systems. These materials exhibitproperties like metallic luster and undergo electrochemical oxidation, suggesting applications in electronic and material science fields (Yamaguchi et al., 2010).
Organic Chemistry and Reaction Mechanisms
- Studies on the reactions of this compound derivatives have provided insights into various chemical reaction mechanisms. For example, investigations into the aminolysis of 3,4-Dinitrophenyl Cinnamate and Benzoate reveal detailed activation parameters and transition-state structures (Um & Park, 2008).
Catalysis in Chemical Reactions
- Piperidine derivatives, including those related to this compound, have been studied for their role in catalyzing aromatic nucleophilic substitution reactions. Such research has implications in synthetic chemistry and the development of new catalytic processes (Spinelli et al., 1977).
Kinetic Studies in Chemistry
- The compound has been used in kinetic studies, such as the aminolysis of aryl diphenylphosphinates and diphenylphosphinothioates, to understand the effect of modifying the electrophilic center from P=O to P=S. These studies are crucial for understanding reaction mechanisms and designing more efficient chemical processes (Um et al., 2007).
Molecular Studies
- Molecular studies involving this compound derivatives have been conducted to understand the behavior of tertiary amine oxides and their rearrangement in different solvents.
These studies provide valuable information for understanding molecular behavior in various chemical contexts, including solvent effects and reaction mechanisms (Khuthier et al., 1987).
Computational Chemistry
- Computational studies on the rearrangement of oxides of tertiary amines, like this compound, have been conducted. These studies, which include semiempirical and ab initio calculations, provide insights into the behavior of molecular orbitals and reaction mechanisms (Ramírez & Rubio, 1998).
NMR Spectroscopy Studies
- NMR spectroscopy has been employed to study the isomerization of amide bonds in piperidin amides, which relates to the understanding of partial double-bond character of amide bonds and their dynamic processes (Yu-xin, 2008).
Properties
IUPAC Name |
1-(3,4-dinitrophenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-13(16)10-5-4-9(8-11(10)14(17)18)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOCCAPDLAKHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[2-(2,4-dichlorophenyl)-1-methyl-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5086438.png)
![N-(2-bromophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5086440.png)
![8-{[2-(2-methoxyphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5086446.png)



![N-cyclopropyl-1'-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5086507.png)
![N-(4-acetylphenyl)-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5086512.png)
![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5086527.png)

![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(1-naphthyloxy)acetohydrazide](/img/structure/B5086542.png)
![6-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5086548.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5086563.png)
![3-chloro-4-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5086570.png)
